Cas no 7748-59-6 (1,2-Dinitro-4,5-methylenedioxybenzene)
1,2-Dinitro-4,5-methylenedioxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dinitro-4,5-methylenedioxybenzene
- 5,6-Dinitro-1,3-benzodioxole
- 1,2-methylenedioxy4,5-dinitrobenzene
- 4,5-dinitro-1,2-methylenedioxybenzene
- 5,6-dinitro-1,3-benzodioxane
- SCHEMBL718255
- 5,6-Dinitro-benzo[1,3]dioxole
- 5,6-Dinitro-1,3-benzodioxole #
- 5,6-dinitrobenzo[d][1,3]dioxole
- AS-8323
- E79813
- NCGC00186317-01
- BB 0246595
- AKOS003404810
- FT-0667582
- 1,3-Benzodioxole, 5,6-dinitro-
- CHEMBL1964962
- 4,5-methylenedioxy-1,2-dinitrobenzene
- 5,6-dinitro-2H-1,3-benzodioxole
- 7748-59-6
- MFCD04973596
- 1,2-Methylenedioxy-4,5-dinitrobenzene
- CS-0313417
- STK508240
- DB-311410
- BBL003586
-
- MDL: MFCD04973596
- Inchi: 1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2
- InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C(=CC1=2)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 212.00700
- Monoisotopic Mass: 212.00693585g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Melting Point: 80-82°C
- PSA: 110.10000
- LogP: 2.27810
1,2-Dinitro-4,5-methylenedioxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D479935-25mg |
1,2-Dinitro-4,5-methylenedioxybenzene |
7748-59-6 | 25mg |
$ 98.00 | 2023-09-07 | ||
| TRC | D479935-50mg |
1,2-Dinitro-4,5-methylenedioxybenzene |
7748-59-6 | 50mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D479935-100mg |
1,2-Dinitro-4,5-methylenedioxybenzene |
7748-59-6 | 100mg |
$ 276.00 | 2023-09-07 | ||
| TRC | D479935-250mg |
1,2-Dinitro-4,5-methylenedioxybenzene |
7748-59-6 | 250mg |
$661.00 | 2023-05-18 | ||
| TRC | D479935-500mg |
1,2-Dinitro-4,5-methylenedioxybenzene |
7748-59-6 | 500mg |
$1160.00 | 2023-05-18 | ||
| Apollo Scientific | OR110861-250mg |
5,6-Dinitro-1,3-benzodioxole |
7748-59-6 | 95% | 250mg |
£72.00 | 2025-02-19 | |
| Apollo Scientific | OR110861-1g |
5,6-Dinitro-1,3-benzodioxole |
7748-59-6 | 95% | 1g |
£215.00 | 2025-02-19 | |
| abcr | AB372038-1 g |
5,6-Dinitro-1,3-benzodioxole; 95% |
7748-59-6 | 1g |
€287.90 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1264169-250mg |
1,3-Benzodioxole, 5,6-dinitro- |
7748-59-6 | 98% | 250mg |
$460 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264169-1g |
1,3-Benzodioxole, 5,6-dinitro- |
7748-59-6 | 98% | 1g |
$1475 | 2024-06-06 |
1,2-Dinitro-4,5-methylenedioxybenzene Suppliers
1,2-Dinitro-4,5-methylenedioxybenzene Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Additional information on 1,2-Dinitro-4,5-methylenedioxybenzene
Chemical Profile of 1,2-Dinitro-4,5-methylenedioxybenzene (CAS No. 7748-59-6)
1,2-Dinitro-4,5-methylenedioxybenzene, identified by the chemical abstracts service number 7748-59-6, is a nitro-substituted aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its distinct structural framework, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both nitro and methylenedioxy functional groups imparts a rich reactivity profile, enabling its utility in various chemical transformations.
The molecular structure of 1,2-Dinitro-4,5-methylenedioxybenzene consists of a benzene ring substituted with two nitro groups at the 1 and 2 positions, and a methylenedioxy group at the 4 and 5 positions. This arrangement creates a molecule with alternating electron-withdrawing and electron-donating effects, which influences its electronic properties and reactivity. The nitro groups are known for their strong oxidizing properties, while the methylenedioxy groups contribute to the molecule's stability and solubility characteristics.
In recent years, 1,2-Dinitro-4,5-methylenedioxybenzene has been explored as a key intermediate in the synthesis of more complex organic molecules. Its nitro functionality allows for selective reduction to amino groups, which can then be further modified through various coupling reactions. This property makes it particularly useful in the preparation of heterocyclic compounds and biologically active molecules. Additionally, the methylenedioxy moiety is often retained in final products due to its role in stabilizing certain pharmacophores.
One of the most compelling aspects of 1,2-Dinitro-4,5-methylenedioxybenzene is its potential application in pharmaceutical research. Researchers have leveraged its structural features to develop novel compounds with therapeutic implications. For instance, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties. The methylenedioxy group, in particular, is known to enhance bioavailability and metabolic stability in drug candidates.
The synthesis of 1,2-Dinitro-4,5-methylenedioxybenzene typically involves the nitration of an appropriately substituted benzene derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. Modern techniques such as catalytic nitration and continuous flow chemistry have improved yields and reduced byproduct formation. These innovations are critical for ensuring high-quality starting materials for subsequent chemical transformations.
From an industrial perspective, 1,2-Dinitro-4,5-methylenedioxybenzene serves as a versatile building block for fine chemicals and specialty materials. Its reactivity allows for the introduction of diverse functional groups, making it suitable for applications beyond pharmaceuticals. For example, it has been used in the synthesis of dyes and pigments where its aromatic structure contributes to colorfastness and stability.
The environmental impact of handling 1,2-Dinitro-4,5-methylenedioxybenzene is also an area of growing interest. While this compound itself is not classified as hazardous under standard regulations, proper handling procedures must be followed to ensure safety during storage and transportation. Researchers are continuously developing greener synthetic routes to minimize waste and reduce environmental footprint.
In conclusion,1,2-Dinitro-4,5-methylenedioxybenzene (CAS No. 7748-59-6) is a multifaceted compound with significant utility in organic synthesis and pharmaceutical development. Its unique structural features enable diverse applications across multiple industries. As research progresses,1,2-Dinitro-4,5-methylenedioxybenzene will likely continue to play a crucial role in advancing chemical innovation.
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